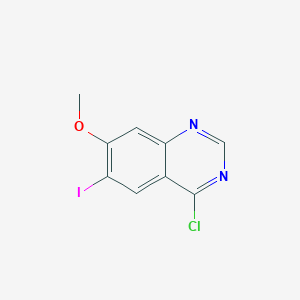
4-Chloro-6-iodo-7-methoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-iodo-7-methoxyquinazoline is a chemical compound with the linear formula C9H6ClIN2O . It is often used in research and development .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 Pyrimidine .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- 4-Chloro-6-iodo-7-methoxyquinazoline derivatives are synthesized for various chemical studies, including understanding their structural properties. For instance, a study on the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through multiple chemical processes such as substitution, nitration, reduction, cyclization, and chlorination demonstrates the complex chemical synthesis processes involved in creating such compounds (Wang et al., 2015).
Biological Activity and Potential Therapeutic Applications
- Research has been conducted on the biological activities and potential therapeutic applications of this compound derivatives. For example, studies on compounds like 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline revealed that they act as effective inhibitors in the proliferation of lung cancer cell lines, demonstrating their potential in cancer therapy (Cai et al., 2019).
Antitumor Activity
- Several studies have focused on synthesizing and characterizing this compound derivatives to explore their antitumor activities. These studies often involve synthesizing various derivatives and testing their efficacy in inhibiting tumor cell growth, such as in breast cancer cell lines (Ouyang, 2012).
Molecular Docking and Quantum Chemical Calculations
- Research on this compound includes detailed analytical studies involving molecular docking and quantum chemical calculations. These studies aim to understand the molecular interactions, stability arising from hyper-conjugative interactions, and charge delocalization, providing insights into the chemical and physical properties of these compounds (Murugavel et al., 2017).
Synthesis for Tubulin-Polymerization Inhibition
- Some derivatives of this compound have been synthesized and characterized for their potential role in tubulin-polymerization inhibition, targeting specific sites such as the colchicine site. This is significant in the context of developing novel therapeutic agents for cancer treatment (Wang et al., 2014).
Drug Discovery and Development
- The compound has been utilized in drug discovery, especially in the synthesis of novel quinazoline derivatives with potential antitumor activities. Such studies contribute significantly to the development of new drugs for treating various cancers (Chandregowda et al., 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-6-iodo-7-methoxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUHUPXWUUVYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)


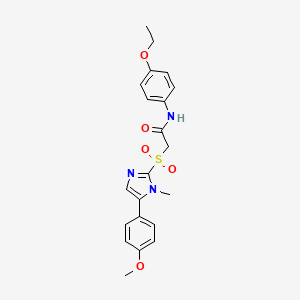
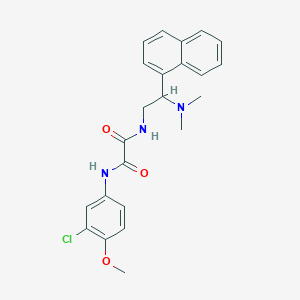
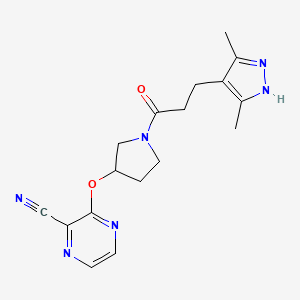
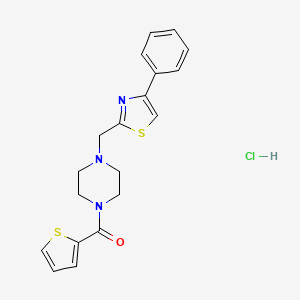
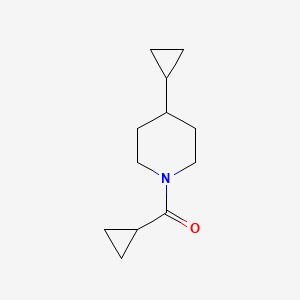
![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)
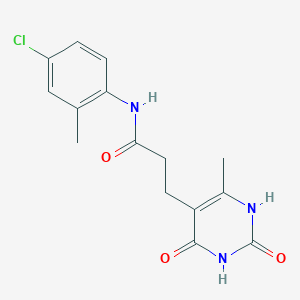
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide](/img/structure/B2410616.png)

